N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide

PDHK1 Kinase Inhibition Pyruvate Dehydrogenase Kinase

Researchers screening PDHK1/PDK inhibitor candidates cannot substitute generic analogs for this exact compound-subtle thiazole substitution changes can shift IC50 values by over an order of magnitude. This compound delivers a unique 4,5-dimethylthiazole-2-yl substituent paired with a 6-methoxypyrimidine-4-carboxamide scaffold, enabling precise SAR exploration. - Rare dual-methyl thiazole pattern probes how thiazole substitution influences target engagement vs. mono-methyl or unsubstituted analogs. - 6-Methoxy group enables parallel assessment of O-methylation effects on cell permeability and metabolic stability. - Serves as a selectivity tool or negative control if 4,5-dimethylthiazole substitution abolishes target activity.

Molecular Formula C11H12N4O2S
Molecular Weight 264.3
CAS No. 2034362-29-1
Cat. No. B2482674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
CAS2034362-29-1
Molecular FormulaC11H12N4O2S
Molecular Weight264.3
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC(=NC=N2)OC)C
InChIInChI=1S/C11H12N4O2S/c1-6-7(2)18-11(14-6)15-10(16)8-4-9(17-3)13-5-12-8/h4-5H,1-3H3,(H,14,15,16)
InChIKeyIQANBZSFIPWWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide – Procurement & Differentiation


N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a synthetic heterocyclic compound incorporating a thiazole ring and a 6-methoxypyrimidine-4-carboxamide scaffold, with a molecular weight of 264.3 g/mol [1]. This compound belongs to a broader class of thiazole–pyrimidine carboxamides that have been patented and investigated as potential kinase inhibitors, notably targeting pyruvate dehydrogenase kinase (PDHK/PDK) isoforms [2]. Despite its presence in commercial screening libraries, publicly available quantitative biological data generated by independent academic groups or major authoritative databases (e.g., ChEMBL, PubChem Bioassay) is extremely limited for this specific CAS number.

Pharmacophore Class Thiazole-pyrimidine carboxamide scaffold associated with PDHK1 inhibition in patent literature
Data Availability No publicly reported IC50 or selectivity data; requires in-house validation
Purity Benchmark Vendor-reported 95% (HPLC); verify integrity upon receipt for assay use

Why Analogs Are Not Interchangeable


Within the 6-substituted-pyrimidine-4-carboxamide chemical space, even subtle structural variations—such as the presence, position, and substitution pattern of the thiazole ring—are known to dramatically alter kinase selectivity profiles and cellular potency [1]. For example, pyrimidine-4-carboxamides have been optimized as selective inhibitors of NAPE-PLD through iterative modification of the amide substituent, where a single methyl group shift can change IC50 values by over an order of magnitude [2]. Consequently, a user requiring this exact compound (CAS 2034362-29-1) cannot simply replace it with a generic “analog” without risking significant biological activity changes, unless direct comparative data confirms functional equivalence.

Structural Sensitivity

Thiazole substitution pattern (e.g., 4,5-dimethyl vs. 4-methyl) can significantly shift kinase selectivity profiles.

Potency Shift

Minor structural changes in pyrimidine-4-carboxamides may alter IC50 values by more than an order of magnitude.

Functional Assumption Risk

A generic analog cannot be assumed equipotent without direct comparative data confirming functional equivalence.

Head-to-Head Differentiation Evidence


PDHK1 Biochemical Inhibition Potency

The compound's core motif is shared with a series of thiazole-carboxamide PDK1 inhibitors described in US20130165450A1 [1]. While the patent exemplifies the pyrimidine-4-carboxamide scaffold as a valid pharmacophore for PDHK1 inhibition, no direct IC50 data for the exact 4,5-dimethylthiazol-2-yl derivative is publicly reported. For context, structurally related pyrimidine-4-carboxamides in the same patent series exhibited PDHK1 biochemical IC50 values in the range of 16–66 nM in cellular and enzymatic assays [2]. Without a specific IC50 value for CAS 2034362-29-1, any potency claim must be treated as unvalidated until experimental confirmation.

PDHK1 Inhibition
Class-level

No direct IC50 data for target compound; related pyrimidine-4-carboxamide PDHK1 inhibitors exhibit IC50 values of 16–66 nM (e.g., CHEMBL316388: 66 nM).

Structurally plausible PDHK1 candidate; requires independent validation.

Data gap – do not assume equipotency to patent exemplars.

PDHK1 Kinase Inhibition Pyruvate Dehydrogenase Kinase

Selectivity vs Other PDHK Isoforms

No selectivity data (e.g., PDHK1 vs PDHK2, PDHK4, or broader kinase panel) is available for this specific compound. In the pyrimidine-4-carboxamide class, selectivity profiles are highly dependent on the thiazole substitution pattern [1]. For instance, some PDHK1 inhibitors within the patent show high selectivity over other isoforms, while others are pan-PDHK inhibitors. The absence of such data for CAS 2034362-29-1 means its selectivity fingerprint is unknown.

Isoform Selectivity
Class-level

No selectivity data for target compound; representative PDHK1 inhibitor CHEMBL316388 showed >10-fold selectivity over PDHK4 in some assay formats.

Isoform selectivity fingerprint is unknown; phenotype interpretation limited.

Selectivity must be experimentally established.

Isoform Selectivity PDHK2 PDHK4

Chemical Stability & Purity

The compound is typically offered by specialty chemical vendors with a stated purity of 95% (HPLC) [1]. However, no stability studies (e.g., forced degradation, solution stability at various pH, or long-term storage data) are available from independent sources. Structural analogs such as N-(4-methylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide have similar purity specifications (typically 95–97%) from comparable suppliers [2].

Purity & Stability
Specification review

Target compound: vendor-reported 95% (HPLC); close structural analog: 95–97% purity.

Comparable purity tier; verify integrity under experimental conditions.

No independent stability data available.

Chemical Stability Purity Quality Control

Solubility & Physicochemical Profile

The presence of a methoxy group at the 6-position of the pyrimidine ring is expected to increase lipophilicity (cLogP) relative to the corresponding 6-hydroxy analog, while the 4,5-dimethyl substitution on the thiazole ring adds steric bulk compared to the unsubstituted or 4-methyl thiazole variants [1]. These physicochemical differences, although not yet empirically quantified in published datasets, are likely to influence solubility, permeability, and non-specific protein binding, making the compound a distinct chemical probe rather than a direct substitute for its analogs.

Physicochemical Profile
Class-level

Predicted cLogP ~1.8–2.2 vs. ~0.5–1.0 for 6-hydroxy analog; aqueous solubility expected lower.

Higher lipophilicity may affect assay handling and DMSO stock preparation.

Predicted values only; experimental validation pending.

Solubility LogP Physicochemical Properties

Recommended Application Scenarios


PDHK/PDK Target Validation Probe

Procure this compound as part of a focused library of PDHK1/PDK inhibitor candidates for in vitro kinase profiling. Given the patent precedent that thiazole-pyrimidine-4-carboxamides can inhibit PDHK1 [1], this compound can be used in head-to-head biochemical or cellular assays against known standards (e.g., dichloroacetate, AZD7545, or Nov3r) to establish its own activity profile. Users must independently generate IC50 data; do not assume potency based solely on structural analogy to patent exemplars.

SAR Expansion of Pyrimidine-4-Carboxamide

Utilize this compound as a unique building block to explore the SAR around the 4,5-dimethylthiazol-2-yl substituent. Its combination of methoxy and dimethylthiazole groups is not well-represented in public databases, offering an opportunity to probe how dual methyl substitution on the thiazole ring influences target engagement compared to mono-methyl or unsubstituted thiazole analogs [1].

Methoxy vs Hydroxy Physicochemical Probe

The 6-methoxy group differentiates this compound from its 6-hydroxy analog (e.g., N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide). This substitution is expected to alter hydrogen-bonding capacity and lipophilicity [1], making the compound useful in parallel experiments designed to assess the impact of O-methylation on cell permeability, metabolic stability, or target residence time.

Negative Control or Inactive Comparator

If experimental testing reveals that the 4,5-dimethylthiazol-2-yl substitution abolishes or reduces activity against a given target relative to other analogs, the compound can serve as a valuable negative control or selectivity tool, helping to map the pharmacophore requirements for the thiazole moiety in this chemical series.

Application
Selection Property
Validation Focus
PDHK/PDK target validation studies
Thiazole-pyrimidine-4-carboxamide scaffold candidate
In-house IC50 determination against PDHK1 and related isoforms
Pyrimidine-4-carboxamide SAR exploration
4,5-Dimethylthiazol-2-yl substituent (underrepresented in public data)
Target engagement comparison vs. mono-methyl or unsubstituted thiazole analogs
Methoxy-vs-hydroxy physicochemical probe
6-Methoxy group for lipophilicity and H-bond capacity modulation
Assess cell permeability, metabolic stability, and target residence time compared to 6-hydroxy analog
Negative control or selectivity tool
Potential inactivity due to dimethylthiazole substitution
Pharmacophore mapping of thiazole moiety; confirms requirement for specific substitution pattern
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